[UL-13C6gal]Lactose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i1+1,3+1,5+1,6+1,9+1,12+1 |
InChI Key |
GUBGYTABKSRVRQ-HTJNEDDFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O[13C@H]2[13C@@H]([13C@H]([13C@H]([13C@H](O2)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Using Isotopically Labeled Precursors
The chemical synthesis route typically starts with uniformly ^13C-labeled galactose (^13C_6-galactose), which is commercially available or synthesized via fermentation using ^13C-labeled substrates. This labeled galactose is chemically coupled to glucose to form lactose.
Step 1: Procurement or Synthesis of ^13C6-Galactose
^13C6-Galactose is produced by microbial fermentation or chemical synthesis using ^13C-labeled carbon sources such as ^13C-glucose or ^13C-methanol.Step 2: Glycosylation Reaction
The labeled galactose is enzymatically or chemically linked to glucose through a β-1,4-glycosidic bond to form [UL-13C6gal]Lactose. This step requires precise control of reaction conditions to achieve regio- and stereospecificity.Step 3: Purification
The crude product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve >95% purity, as confirmed by HPLC analysis.
Enzymatic Synthesis via β-Galactosidase
An alternative and more selective method uses enzymatic hydrolysis and synthesis:
Enzymatic Hydrolysis of Lactose
Native lactose is hydrolyzed by β-galactosidase to yield glucose and galactose.Enzymatic Synthesis Using Labeled Galactose
The uniformly ^13C-labeled galactose is then enzymatically coupled back to glucose via β-galactosidase in reverse reaction conditions to form this compound.
This method benefits from high specificity and mild reaction conditions, preserving isotopic integrity.
Purification and Quality Control
Purity Assessment
Purity is assessed by HPLC, with typical purity levels exceeding 95%. This ensures the compound is suitable for analytical standards.Isotopic Enrichment Verification
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirm the uniform ^13C labeling of the galactose moiety.Storage Conditions
The compound is stored at +4°C to maintain stability and prevent degradation.
Analytical Data and Comparative Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C6^13C6H22O11 |
| Molecular Weight | 348.25 g/mol |
| Purity | >95% (HPLC) |
| Isotopic Labeling | Uniform ^13C labeling on galactose unit |
| Preparation Methods | Chemical synthesis, enzymatic synthesis |
| Storage Temperature | +4°C |
| Typical Applications | Pharmaceutical analytical standards, metabolic tracing |
Research Findings and Notes on Preparation
The enzymatic method using β-galactosidase is highly selective and avoids side reactions common in chemical synthesis, making it preferable for producing isotopically labeled lactose with high isotopic purity.
Chemical synthesis requires careful control of glycosylation steps to avoid unwanted isomers and ensure the β-1,4 linkage characteristic of lactose.
The use of stable isotope-labeled sugars like this compound is critical in metabolic studies, including lactose digestion and absorption research, where precise quantification is necessary.
Commercially, this compound is produced on a made-to-order basis, with restrictions on handling and shipping due to its specialized nature and potential regulatory controls.
Chemical Reactions Analysis
Types of Reactions
[UL-13C6gal]Lactose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in lactose to carbonyl groups.
Reduction: The reduction of lactose can lead to the formation of lactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include lactobionic acid (from oxidation), lactitol (from reduction), and various substituted lactose derivatives (from substitution reactions) .
Scientific Research Applications
[UL-13C6gal]Lactose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic imaging and as a marker in metabolic studies.
Industry: Applied in the production of lactose-free products and as a stabilizer in pharmaceuticals .
Mechanism of Action
The mechanism of action of [UL-13C6gal]Lactose involves its incorporation into metabolic pathways where it acts as a tracer. The Carbon-13 isotopes allow for detailed tracking of the compound through various biochemical processes. This enables researchers to study the molecular targets and pathways involved in lactose metabolism and related processes .
Comparison with Similar Compounds
Structural and Isotopic Variants of Lactose
Key Differences :
- Isotopic Specificity : this compound and [UL-13C6glc]Lactose are distinguished by the labeled moiety, enabling targeted studies of galactose or glucose metabolism .
- Analytical Utility : Labeled variants are essential for mass spectrometry-based quantification, whereas unlabeled β-lactose is used in industrial applications .
Lactulose (Galactose-Fructose Disaccharide)
Research Insights :
Galactose and Glucose Monomers
Functional Contrast :
- In this compound, only galactose contributes to ¹³C enrichment in downstream metabolites, whereas glucose remains a non-tracer component .
Research and Practical Implications
- Microbial Cross-Feeding : Studies using this compound revealed that Saccharomyces cerevisiae preferentially consumes glucose, leaving galactose for bacterial partners like Lactobacillus .
- Analytical Precision : Labeled lactose standards reduce interference from natural isotopic abundance, improving detection limits in chromatographic assays .
Q & A
Q. How is [UL-13C6gal]Lactose utilized as a stable isotope tracer in metabolic flux analysis?
this compound, uniformly labeled with ¹³C on the galactose moiety, is employed to track carbon flux in metabolic pathways. Researchers incorporate it into cell cultures or in vitro systems, then analyze ¹³C incorporation into downstream metabolites using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). Key considerations include:
- Natural abundance correction : Account for background ¹³C levels using unlabeled controls.
- Quantitative modeling : Apply isotopomer spectral analysis (ISA) to interpret labeling patterns .
- Validation : Cross-validate results with complementary methods like enzyme activity assays to ensure pathway accuracy .
Q. What role does lactose play in stabilizing lyophilized formulations, and how does this compound enhance such studies?
Lactose acts as a cryoprotectant by forming hydrogen bonds with proteins or small molecules, inhibiting aggregation during freeze-drying. In this compound studies, isotopic labeling enables precise tracking of lactose-drug interactions via techniques like water vapor sorption and powder X-ray diffraction (PXRD). For example:
Q. How is this compound applied as an internal standard in analytical chemistry?
As a labeled standard, it enhances quantification accuracy in liquid chromatography-mass spectrometry (LC-MS) by correcting for matrix effects and ionization variability. Methodological steps include:
- Calibration curves : Spiking samples with known concentrations of this compound to establish linear response ranges.
- Data normalization : Use isotope dilution mass spectrometry (IDMS) to minimize instrument drift .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data between lactose-containing formulations and other excipients?
Conflicting stability outcomes (e.g., lactose vs. mannitol) often arise from differences in residual water content and crystallization behavior. To address this:
- Multi-technique validation : Combine water vapor sorption (to measure hygroscopicity) with accelerated stability testing (40°C/75% RH for 3 months) .
- Statistical design : Use factorial experiments to isolate variables (e.g., excipient concentration, storage conditions) and apply ANOVA to identify significant factors .
Q. What experimental design considerations are critical for studying enzyme kinetics using this compound?
When investigating β-galactosidase activity or lactose analogs:
- Substrate specificity : Compare kinetic parameters (Km, Vmax) of labeled vs. unlabeled lactose to assess isotopic effects.
- Competitive inhibition assays : Use structural analogs (e.g., ONPG, IPTG) to validate binding interactions .
- Data reproducibility : Replicate experiments under controlled pH and temperature, and report standard deviations to ensure robustness .
Q. How can isotopic interference be minimized in ¹³C metabolic tracing studies with this compound?
Challenges include spectral overlap in NMR and natural ¹³C abundance noise in MS. Mitigation strategies:
Q. What statistical methods are recommended for analyzing isotopic enrichment data from this compound experiments?
Advanced approaches include:
- Principal component analysis (PCA) : Identify clusters in metabolic flux data.
- Bayesian modeling : Quantify uncertainty in isotopomer distribution.
- Error propagation : Calculate confidence intervals for enrichment ratios using Monte Carlo simulations .
Methodological Resources
- Data Presentation : Use scatter plots with error bars for isotopic enrichment trends and heatmaps for flux distributions .
- Literature Synthesis : Systematically review primary literature using tools like SciFinder or PubMed, prioritizing studies with factorial designs or multi-omics integration .
- Replication Protocols : Document lyophilization parameters (e.g., ramp rate, vacuum pressure) and MS instrument settings to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
